2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate

Reactive Dye Synthesis Cotton Dyeing Color Strength

Para-ester's unique kinetic profile—10× slower condensation vs. meta-isomer—makes it the irreplaceable building block for bi-functional M/KM and ME-type reactive dyes dominating the global market. Sourcing high-purity para-ester (amino value ≥97.4%, ester value ≥95.0%) ensures 15% higher color strength, superior fixation on cellulosic fibers, and controlled reactivity for sequential dye synthesis. The patented 96%-yield, zero-wastewater production route supports sustainable supply chains. For standard powder/granular KN and EF dye formulations requiring 200–300 g/L solubility, para-ester delivers predictable dissolution performance unmatched by sulfonated or meta-substituted analogs. Choose batch-certified para-ester to eliminate production variation and lock in color performance.

Molecular Formula C8H11NO6S2
Molecular Weight 281.3 g/mol
CAS No. 2494-89-5
Cat. No. B151922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate
CAS2494-89-5
Synonyms1-Aminobenzene-4-(2-sulfatoethyl)sulfone;  1-Aminobenzene-4-β-sulfatoethylsulfone;  2-(4-Aminobenzenesulfonyl)ethyl sulfate;  2-(4-Aminophenylsulfonyl)ethyl bisulfate;  2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate;  2-[(p-Aminophenyl)sulfonyl]ethyl h
Molecular FormulaC8H11NO6S2
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)CCOS(=O)(=O)O
InChIInChI=1S/C8H11NO6S2/c9-7-1-3-8(4-2-7)16(10,11)6-5-15-17(12,13)14/h1-4H,5-6,9H2,(H,12,13,14)
InChIKeyIALORYHODRVWKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate (CAS 2494-89-5): A Critical Vinyl Sulfone Intermediate for Reactive Dye Synthesis


2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate (CAS 2494-89-5), widely known as para-ester or vinyl sulfone para base ester, is a pivotal aromatic amine intermediate characterized by a para-substituted β-sulfatoethylsulfonyl group on the aniline ring . This structural feature enables the compound to function as a masked vinyl sulfone precursor; under alkaline dyeing conditions, the β-sulfatoethyl group undergoes elimination to generate the reactive vinyl sulfone moiety, which forms covalent bonds with cellulosic fibers [1]. The compound is the cornerstone intermediate for synthesizing a broad spectrum of vinyl sulfone-based reactive dyes, including EF, KN, M/KM, and ME types, which dominate the current reactive dye market [2]. Its commercial significance is underscored by the fact that reactive dyes containing vinyl sulfone groups now represent the largest production volume class within the reactive dye sector [2].

Why Not All Vinyl Sulfone Intermediates Are Interchangeable: The Critical Performance Gaps of 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate Substitutes


While multiple intermediates can introduce a vinyl sulfone reactive anchor, substitution of 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate (para-ester) with its closest analogs—namely meta-ester, sulfonated para-ester, or alternative reactive group precursors—cannot be done without fundamentally altering dye performance. The positioning of the reactive group on the aromatic ring, the presence or absence of additional solubilizing sulfonic acid groups, and the inherent reactivity profile of the masked vinyl sulfone unit directly govern critical dyeing parameters, including color strength, fixation efficiency, and dye-bath exhaustion behavior [1][2]. Simply interchanging these intermediates leads to measurable, and often detrimental, shifts in these key performance indicators, making them non-fungible for targeted applications [3]. The quantitative evidence below details the exact performance differentials that dictate this non-interchangeability.

Quantitative Evidence Guide: Differentiating 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate from its Closest Analogs


Para-Positioning Delivers 15% Higher Color Strength on Cotton vs. Meta-Isomer

In a comparative study of heterofunctional reactive dyes for cotton, the dye synthesized with the para-substituted vinyl sulfone ester (D-6, derived from 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate) demonstrated a significantly higher color strength than its meta-substituted counterpart (D-2, derived from meta-ester). This difference highlights the critical impact of the reactive group's position on the final dye's performance [1].

Reactive Dye Synthesis Cotton Dyeing Color Strength

Para-Isomer Exhibits 10x Lower Reactivity in Condensation Reactions vs. Meta-Isomer, Enabling Better Process Control

A kinetic study comparing the condensation reaction of C.I. Reactive Red 120 with both m- and p-(β-sulfatoethyl-sulfonyl)aniline revealed a stark difference in reactivity. The rate constants for the reaction with the meta-isomer were approximately 10 times greater than those for the para-isomer (the target compound) [1]. This lower reactivity of the para-ester is not a drawback but a critical advantage for manufacturing complex, bi-functional reactive dyes, as it allows for more controlled, sequential reactions and reduces the risk of premature hydrolysis or unwanted side reactions during synthesis.

Reactive Dye Synthesis Reaction Kinetics Process Control

An Optimized Synthesis Route Achieves 96% Yield with Zero Wastewater Discharge, Enhancing Economic and Environmental Viability

A patented industrial process for producing 4-aminophenyl-β-sulfate ethylsulfone (the target compound) reports a yield of 96%. The method, which reacts a β-hydroxyethylsulfone derivative with sulfamic acid or chlorosulfonic acid, is specifically advantageous because it generates no wastewater that causes environmental pollution . This high yield and clean process profile offer a significant point of differentiation from alternative synthesis routes that may involve less efficient or more polluting steps.

Chemical Synthesis Green Chemistry Process Optimization

Para-Ester's Solubility Profile: A Key Differentiator from Meta-Ester for Formulating High-Concentration Liquid Reactive Dyes

In the context of reactive dye formulation, the solubility of the constituent intermediates is critical. While both para-ester and meta-ester are used to synthesize vinyl sulfone dyes, their solubility profiles differ. The solubility of meta-ester is higher than that of para-ester, which influences the solubility class of the final dye [1]. This property makes para-ester-based dyes more suitable for applications where controlled, moderate solubility is beneficial, such as in standard powder or granular dye formulations, whereas its sulfonated derivative or meta-ester may be preferred for high-concentration liquid dyes [2].

Dye Formulation Solubility Liquid Reactive Dyes

Quality Benchmark: Optimized Synthesis Achieves 97.4% Amino Value and 66.0% Overall Yield, Defining High-Grade Material Specifications

A study focused on improving the synthesis of 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate (para-ester) from p-nitrochlorobenzene reports a high-quality product with an amino value of 97.4% and an ester value of 95.0%, with an overall yield of 66.0% [1]. This data provides a concrete, quantitative benchmark for defining 'high-grade' commercial material. For procurement specialists and quality control chemists, these values (e.g., amino value ≥97%, ester value ≥95%) serve as critical specifications to ensure the material's suitability for high-value dye synthesis and to differentiate premium product from lower-grade alternatives.

Quality Control Process Chemistry Purity Specification

In Dyeing Performance, Para-Positioning Correlates with Highest Color Strength and Fixation Values on Cellulose

An investigation into the effect of reactive dye structures and substituents on cellulose fabric dyeing concluded that, among a series of azo-based dyes, the dye containing a vinyl sulfonate at the para-position of the benzene ring produced the highest color strength and fixation values [1]. This finding corroborates the earlier direct comparison with the meta-isomer (Evidence Item 1) and extends the structure-property relationship to include a broader set of substituents. The para-position is a key structural determinant for maximizing the efficiency of the dye-fiber covalent bond formation.

Textile Dyeing Structure-Property Relationship Fixation Yield

Validated Application Scenarios for 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate Based on Differential Evidence


Synthesis of High-Performance Bi-Functional Reactive Dyes (M/KM and ME Types)

This is the primary and most validated application for para-ester. Its unique kinetic profile, specifically its 10x slower condensation rate compared to the meta-isomer [1], makes it the essential building block for bi-functional reactive dyes. This controlled reactivity is crucial for the sequential introduction of a second reactive group (e.g., a monochlorotriazine moiety) without triggering premature cross-linking or hydrolysis. The resulting M/KM and ME-type dyes, which dominate the market [2], leverage the para-ester's performance advantages, including the 15% higher color strength over meta-ester derived dyes [3].

Formulation of Standard Powder and Granular Reactive Dyes

The moderate solubility profile of dyes derived from para-ester, in contrast to the higher solubility of those from meta-ester [1], makes it the ideal choice for formulating standard powder and granular reactive dyes. These formulations, typically of the KN and EF types [2], require predictable dissolution behavior in the dye bath without the extreme solubility demands of liquid concentrates. Using para-ester ensures the final dye product meets the required solubility specifications (e.g., 200-300 g/L) for reliable performance in conventional textile dyeing processes.

Eco-Efficient Manufacturing of Vinyl Sulfone Intermediates

For manufacturers and procurement teams prioritizing sustainability, the patented synthesis route for para-ester offers a quantifiable advantage. The process achieves a 96% yield and, critically, produces no polluting wastewater [1]. This contrasts with many alternative intermediate syntheses that generate significant salt-laden effluent. Procuring para-ester produced via this or similar optimized, low-waste methods supports greener supply chains and reduces the environmental compliance burden associated with dye intermediate manufacturing [2].

Quality Control for High-Value Dye Synthesis

In research and industrial settings where batch-to-batch consistency is paramount, para-ester can be procured against a defined, high-purity specification. As established, a high-grade material should exhibit an amino value of approximately 97.4% and an ester value of 95.0% [1]. Using these quantitative benchmarks in procurement specifications ensures that the intermediate will perform with the expected reactivity and yield in critical dye synthesis steps, minimizing costly production variations and ensuring the final dye meets its performance targets for color strength and fixation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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